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Compound of Interest

Compound Name: Oplopanon

Cat. No.: B156011 Get Quote

A Sesquiterpene from Traditional Medicine
Oplopanone is a naturally occurring sesquiterpenoid, a class of organic compounds commonly

found in plants.[1] First identified in 1965, this bicyclic molecule has garnered interest for its

potential biological activities, including anti-inflammatory and antimicrobial effects.[1] This

technical guide provides a detailed overview of the discovery, isolation, and structural

elucidation of Oplopanone, intended for researchers, scientists, and professionals in the field

of drug development.

Discovery and Natural Occurrence
Oplopanone was first discovered and its structure and absolute configuration were determined

in 1965 by K. Takeda, H. Minato, and M. Ishikawa from the plant Oplopanax japonicus (Nakai)

Nakai, a species native to Japan. While initially isolated from Oplopanax japonicus,

Oplopanone has since been identified in other plant species, including Raulinoa echinata and

Disynaphia multicrenulata.[2] It is also found in Oplopanax elatus, a plant species from the

Asteraceae family.[1] The presence of Oplopanone in various plants, particularly those with a

history of use in traditional medicine, underscores the importance of exploring natural sources

for novel therapeutic agents.

Physicochemical Properties
Oplopanone is a sesquiterpene with a complex bicyclic structure.[1] Its chemical and physical

properties are summarized in the table below.
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Property Value Reference

Molecular Formula C15H26O2

Molecular Weight 238.37 g/mol

Appearance
Colorless liquid with an

aromatic odor

Solubility
Moderately soluble in organic

solvents

CAS Number 1911-78-0

Isolation and Purification: A Methodological
Overview
While the original 1965 publication by Takeda and colleagues detailing the precise isolation

protocol for Oplopanone is not readily available, a likely methodology can be reconstructed

based on standard practices for the isolation of sesquiterpenoids from plant materials and

protocols for isolating other compounds from the Oplopanax genus. The general workflow

would involve extraction followed by chromatographic separation.

Experimental Protocol: Plausible Method for
Oplopanone Isolation

Plant Material Collection and Preparation: The roots or rhizomes of Oplopanax japonicus are

collected, washed, and air-dried. The dried material is then ground into a fine powder to

increase the surface area for efficient extraction.

Solvent Extraction: The powdered plant material is subjected to solvent extraction, likely

using a moderately polar solvent such as ethanol or methanol, to extract a broad range of

secondary metabolites, including sesquiterpenoids. This can be performed at room

temperature with agitation or under reflux to enhance extraction efficiency.

Concentration: The resulting crude extract is filtered to remove solid plant debris, and the

solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated

extract.
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Liquid-Liquid Partitioning: The concentrated extract is then likely subjected to liquid-liquid

partitioning to separate compounds based on their polarity. A common scheme would involve

partitioning between a non-polar solvent (e.g., hexane or petroleum ether) and a polar

solvent (e.g., methanol/water mixture). This step helps to remove highly non-polar lipids and

highly polar compounds.

Column Chromatography: The fraction enriched with Oplopanone is then subjected to

column chromatography for further purification.

Stationary Phase: Silica gel is a common choice for the separation of sesquiterpenoids.

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar

solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent

(e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer

Chromatography (TLC).

Further Purification (if necessary): Fractions containing Oplopanone, as identified by TLC,

may be combined and subjected to further chromatographic steps, such as preparative TLC

or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18

reverse-phase), to achieve high purity.

Characterization: The purified Oplopanone is then characterized using spectroscopic

methods to confirm its identity and purity.
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A plausible workflow for the isolation and purification of Oplopanone.

Structural Elucidation: A Spectroscopic Approach
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The determination of the chemical structure of Oplopanone relies on a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

¹H NMR Spectroscopy: Proton NMR reveals the number of different types of protons, their

chemical environments, and their connectivity. Key features expected in the ¹H NMR

spectrum of Oplopanone would include signals for methyl groups, methylene and methine

protons in the cyclic system, and protons adjacent to the carbonyl and hydroxyl groups.

¹³C NMR Spectroscopy: Carbon-13 NMR indicates the number of unique carbon atoms in

the molecule and their chemical environment. The spectrum of Oplopanone is expected to

show 15 distinct signals, corresponding to its 15 carbon atoms. The chemical shifts would be

indicative of the types of carbons present (methyl, methylene, methine, quaternary, and a

carbonyl carbon). PubChem lists the availability of ¹³C NMR data for Oplopanone.

Table of Predicted ¹³C NMR Chemical Shifts for Oplopanone

Carbon Type Predicted Chemical Shift (ppm) Range

Carbonyl (C=O) 200 - 220

Quaternary Carbon with -OH 70 - 85

Methine (CH) 30 - 60

Methylene (CH₂) 20 - 45

Methyl (CH₃) 10 - 30

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Oplopanone would be expected to show characteristic absorption bands for the

hydroxyl and carbonyl groups.
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Table of Expected IR Absorption Bands for Oplopanone

Functional Group Wavenumber (cm⁻¹) Range Intensity

O-H stretch (hydroxyl) 3200 - 3600 Strong, broad

C=O stretch (ketone) 1700 - 1725 Strong, sharp

C-H stretch (alkane) 2850 - 3000 Strong

C-O stretch (hydroxyl) 1050 - 1260 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. In the mass spectrum of Oplopanone, the molecular ion peak (M+) would be

expected at an m/z value corresponding to its molecular weight (238.37). The fragmentation

pattern would show characteristic losses of small molecules or radicals, such as water (from

the hydroxyl group) and an acetyl group (from the ketone). PubChem indicates the availability

of GC-MS data for Oplopanone.

Table of Predicted Key Fragments in the Mass Spectrum of Oplopanone

m/z Value Possible Fragment

238 [M]⁺ (Molecular Ion)

220 [M - H₂O]⁺

195 [M - C₂H₃O]⁺

43 [C₂H₃O]⁺ (Acetyl cation)

Biological Activities and Potential Therapeutic
Applications
Oplopanone has been reported to exhibit a range of biological activities, suggesting its

potential for development as a therapeutic agent.
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Anti-plasmodial Activity
Oplopanone has been noted for its anti-plasmodial activity against Plasmodium falciparum, the

parasite responsible for the most severe form of malaria. However, specific quantitative data,

such as the 50% inhibitory concentration (IC₅₀) for the pure compound, are not readily available

in the reviewed literature. Further studies are needed to quantify its efficacy and elucidate its

mechanism of action against the malaria parasite.

Anti-inflammatory and Antimicrobial Effects
General anti-inflammatory and antimicrobial effects of Oplopanone have been reported. The

modulation of cell signaling pathways is suggested as a primary mechanism for its biological

activities at the molecular level. The anti-inflammatory properties of many natural products are

known to involve the inhibition of key inflammatory pathways, such as the Nuclear Factor-

kappa B (NF-κB) signaling pathway. While direct evidence for Oplopanone's effect on the NF-

κB pathway is lacking in the provided search results, it represents a plausible mechanism of

action that warrants further investigation.
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Hypothesized anti-inflammatory mechanism of Oplopanone via the NF-κB pathway.

The antimicrobial activity of Oplopanone also requires further characterization, including the

determination of its spectrum of activity against various bacterial and fungal strains and the

measurement of Minimum Inhibitory Concentrations (MICs).

Conclusion and Future Directions
Oplopanone, a sesquiterpenoid first isolated from Oplopanax japonicus, represents a

promising natural product with potential therapeutic applications. While its discovery and basic
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chemical properties are well-established, there is a clear need for further research to fully

elucidate its pharmacological profile. Future studies should focus on:

Detailed Isolation and Yield Optimization: Developing and reporting a standardized, high-

yield protocol for the isolation of Oplopanone from its natural sources.

Comprehensive Spectroscopic Analysis: Publishing complete and assigned ¹H and ¹³C NMR

data, as well as detailed IR and MS fragmentation analysis.

Quantitative Biological Evaluation: Determining the IC₅₀ values for its anti-plasmodial activity

against various Plasmodium strains, and MIC values against a panel of pathogenic bacteria

and fungi.

Mechanistic Studies: Investigating the molecular mechanisms underlying its anti-

inflammatory effects, including its potential interaction with the NF-κB signaling pathway and

other key inflammatory mediators.

Such research will be crucial in unlocking the full therapeutic potential of Oplopanone and

paving the way for its potential development as a novel drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dev.spectrabase.com [dev.spectrabase.com]

2. Oplopanone | C15H26O2 | CID 10466745 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Oplopanone: A Comprehensive Technical Guide to its
Discovery, Isolation, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156011#oplopanone-discovery-and-isolation-history]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b156011?utm_src=pdf-body
https://www.benchchem.com/product/b156011?utm_src=pdf-body
https://www.benchchem.com/product/b156011?utm_src=pdf-custom-synthesis
https://dev.spectrabase.com/spectrum/FyA6EcmNeaX
https://pubchem.ncbi.nlm.nih.gov/compound/Oplopanone
https://www.benchchem.com/product/b156011#oplopanone-discovery-and-isolation-history
https://www.benchchem.com/product/b156011#oplopanone-discovery-and-isolation-history
https://www.benchchem.com/product/b156011#oplopanone-discovery-and-isolation-history
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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